![molecular formula C16H15N7O2 B2370085 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034462-75-2](/img/structure/B2370085.png)

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

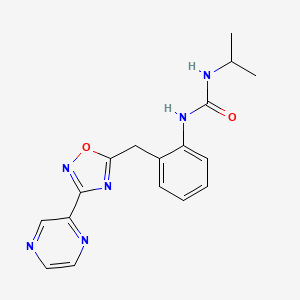

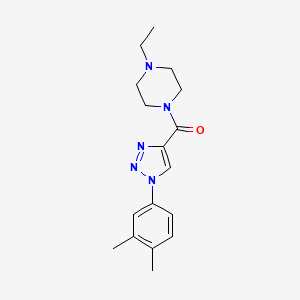

“N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole compounds consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” was not found in the retrieved papers.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. The synthesized pyrazole derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania strains.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The hydrazine-coupled pyrazole derivatives, particularly compounds 14 and 15, showed significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .

Anticancer Properties

While not directly studied for cancer treatment, pyrazole derivatives have been investigated for their anticancer potential. Further research could explore their effects on specific cancer cell lines, including breast cancer (MCF-7) .

Anti-Inflammatory Effects

Pyrazole compounds have been associated with anti-inflammatory properties. Investigating their impact on inflammatory pathways could yield valuable insights .

Enzyme Inhibition and Beyond

Pyrazole derivatives have been investigated for selective enzyme inhibition, antipyretic effects, analgesia, and more. Their versatile pharmacological profile warrants further exploration .

Mecanismo De Acción

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

For instance, some pyrazole derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to changes in nerve pulse transmission, resulting in behavioral changes and movement impairment .

Biochemical Pathways

For example, they can increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .

Pharmacokinetics

The synthesis of similar compounds has been reported, which could potentially influence their bioavailability .

Result of Action

Similar compounds have been reported to exhibit cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that they may have potential as anticancer agents.

Action Environment

It’s worth noting that the synthesis and stability of similar compounds can be influenced by various factors, including the choice of reagents and reaction conditions .

Propiedades

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c1-2-23-8-11(6-20-23)15-21-14(25-22-15)7-17-16(24)10-3-4-12-13(5-10)19-9-18-12/h3-6,8-9H,2,7H2,1H3,(H,17,24)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPCQHISCLNQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)

![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)

![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)

![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)